molecular formula C19H20ClN5O4S B3015434 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 905798-03-0

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B3015434
CAS No.: 905798-03-0
M. Wt: 449.91
InChI Key: KDFHFUVRXRHCSW-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a sulfanyl linkage and an acetamide moiety. The compound’s structure includes a 3,4-dimethoxyphenyl group at the 5-position of the triazole ring and a 5-chloro-2-methoxyphenyl group on the acetamide nitrogen. Such structural motifs are common in medicinal chemistry, where triazole derivatives are explored for anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O4S/c1-27-14-7-5-12(20)9-13(14)22-17(26)10-30-19-24-23-18(25(19)21)11-4-6-15(28-2)16(8-11)29-3/h4-9H,10,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFHFUVRXRHCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by its functional groups, such as the amino group , triazole ring , and methoxyphenyl groups . Further experimental studies are needed to identify the specific targets.

Biochemical Pathways

Given the structural similarity to dopamine, it might interact with pathways involving neurotransmitters

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets. The presence of other molecules could lead to competitive or noncompetitive inhibition.

Biological Activity

The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article examines the pharmacological profiles, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula : C20H23ClN5O3S
  • Molecular Weight : 444.337 g/mol
  • CAS Number : 577695-23-9

Biological Activity Overview

  • Antimicrobial Activity
    • The triazole moiety has been associated with significant antimicrobial properties. Compounds similar to the one in focus have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of triazoles have shown minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains .
  • Antiviral Properties
    • Recent studies have indicated that triazole derivatives exhibit antiviral activity against several viruses. For example, compounds with a similar structure have been tested against herpes simplex virus (HSV), showing IC50 values in the micromolar range . The presence of specific functional groups enhances their efficacy against viral infections.
  • Anticancer Activity
    • The compound's structural features suggest potential anticancer activity. Research has shown that triazole derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and T47D, with IC50 values ranging from 27.3 μM to 6.2 μM depending on the specific derivative tested . This suggests a promising avenue for further exploration in cancer therapy.

The biological activities of 1,2,4-triazoles are often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Triazoles can act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
  • Molecular Interactions : The nitrogen atoms within the triazole ring can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity towards target sites.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Substituents on the phenyl rings significantly influence antimicrobial potency. Electron-donating groups like –OH enhance activity by increasing electron density on the aromatic systems .
  • The length and branching of alkyl chains attached to the triazole core affect lipophilicity and cellular uptake.

Case Studies

  • Synthesis and Testing : A study synthesized several triazole derivatives and evaluated their antibacterial properties. Among them, a compound similar to our target demonstrated potent activity against multidrug-resistant S. aureus with an MIC of 0.046 μM .
  • Antiviral Screening : Another investigation assessed various triazole derivatives for antiviral efficacy against HSV types 1 and 2, revealing that compounds with specific substitutions exhibited IC50 values below 10 μM .

Scientific Research Applications

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. The specific compound has demonstrated significant activity against various fungal strains, making it a candidate for developing new antifungal agents. Research indicates that compounds with similar structures inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. The compound shows promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have reported its effectiveness against several cancer cell lines, suggesting a potential role in cancer therapy.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, triazoles are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis of sterols. This inhibition can lead to increased efficacy of co-administered drugs or reduced toxicity.

Fungicides

Due to its antifungal properties, this compound can be utilized as a fungicide in agricultural practices. Its ability to target fungal pathogens can help in managing crop diseases effectively, thereby enhancing crop yield and quality.

Plant Growth Regulation

There is emerging evidence that triazole compounds can also act as plant growth regulators. They may influence plant growth by modulating the synthesis of growth hormones or by enhancing stress resistance in plants.

Case Studies and Research Findings

  • Antifungal Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives for their antifungal activity against Candida species. The compound exhibited IC50 values comparable to established antifungal agents, indicating its potential as a therapeutic option .
  • Cancer Cell Line Research : In research published in Cancer Letters, the compound was tested against breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .
  • Agricultural Trials : Field trials conducted on crops treated with triazole-based fungicides demonstrated a marked reduction in fungal infections and improved overall plant health compared to untreated controls .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazole-Acetamide Derivatives

Compound Name/Structure Substituents (Triazole Ring) Substituents (Acetamide Group) Reported Activity/Notes References
Target Compound: 2-{[4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide 4-Amino, 5-(3,4-dimethoxyphenyl) N-(5-chloro-2-methoxyphenyl) Hypothesized anti-inflammatory activity (based on methoxy and chloro groups) N/A
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-acetamido-2-methoxyphenyl)acetamide 4-(4-Chlorophenyl), 5-(4-methoxyphenyl) N-(5-acetamido-2-methoxyphenyl) Not specified; electron-withdrawing Cl and polar methoxy may enhance binding
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-Amino, 5-(3,4,5-trimethoxyphenyl) N-(4-phenoxyphenyl) Increased solubility due to trimethoxy; phenoxy group may aid lipophilicity
2-[[4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide 4-Amino, 5-(3-methylphenyl) N-(5-chloro-2-methylphenyl) Methyl groups reduce polarity; chloro enhances membrane permeability
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(3-Methylphenyl), 5-(4-pyridinyl) N-(2-chloro-5-trifluoromethylphenyl) Trifluoromethyl and pyridinyl improve metabolic stability

Q & A

Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. A critical step is the coupling of intermediates such as 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives. Optimization includes:

  • Solvent selection : Dioxane or ethanol-DMF mixtures are preferred for solubility and reactivity .
  • Catalysis : Triethylamine is used to neutralize HCl byproducts during chloroacetyl chloride addition, improving yield .
  • Purification : Recrystallization from ethanol-DMF enhances purity .

Q. What analytical techniques are essential for confirming the compound’s structural integrity post-synthesis?

  • X-ray crystallography : Resolves atomic-level structure, particularly for verifying sulfanyl and acetamide linkages .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups on phenyl rings) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How should preliminary biological activity screening be designed to assess anti-inflammatory or anti-exudative potential?

  • In vitro models : Use LPS-induced macrophage assays to measure cytokine inhibition (e.g., TNF-α, IL-6) .
  • Exudate reduction : Carrageenan-induced rat paw edema models quantify anti-exudative activity, with dose-response curves to establish efficacy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the triazole or phenyl rings) influence biological activity?

  • Methoxy groups : 3,4-Dimethoxy on the phenyl ring enhances anti-exudative activity by improving lipophilicity and membrane penetration .
  • Chloro substituents : The 5-chloro-2-methoxyphenyl acetamide moiety increases metabolic stability, as shown in comparative SAR studies .
  • Sulfanyl linker : Replacing sulfur with methylene reduces activity, highlighting its role in target binding .

Q. What strategies can resolve contradictory data in biological activity across studies?

  • Standardized assays : Replicate studies under controlled conditions (e.g., identical cell lines, animal strains) .
  • Metabolic profiling : Assess metabolite interference using LC-MS to identify degradation products that may skew results .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if observed activity is target-specific .

Q. How can computational tools predict the compound’s target interactions and pharmacokinetic properties?

  • Molecular docking : Simulate binding to cyclooxygenase-2 (COX-2) or NF-κB to prioritize targets for experimental validation .
  • ADME prediction : Software like SwissADME forecasts bioavailability, highlighting potential issues like poor blood-brain barrier penetration .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent models : Measure plasma half-life and tissue distribution via LC-MS/MS after oral/intravenous administration .
  • Toxicity screening : Conduct subacute toxicity studies (28-day) with histopathological analysis of liver/kidney tissues .

Q. How can crystallographic data inform the design of analogs with improved potency?

  • Binding site analysis : X-ray structures reveal key interactions (e.g., hydrogen bonds with triazole NH groups) .
  • Fragment-based design : Replace rigid moieties (e.g., phenyl rings) with bioisosteres to enhance solubility without losing affinity .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Document intermediates : Characterize each synthetic intermediate (e.g., 4-amino-triazole derivatives) via TLC and NMR .
  • Batch consistency : Use HPLC to verify purity (>95%) before biological assays .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors improve yield and reduce side reactions during thiol-acetamide coupling .
  • Green solvents : Replace dioxane with cyclopentyl methyl ether (CPME) for safer large-scale production .

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